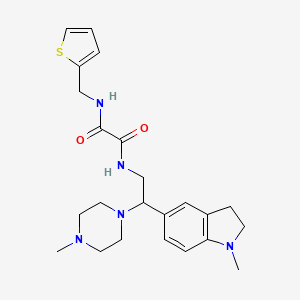

N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

The compound N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is an oxalamide derivative featuring a 1-methylindolin-5-yl core, a 4-methylpiperazinyl group, and a thiophen-2-ylmethyl substituent.

Properties

IUPAC Name |

N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O2S/c1-26-9-11-28(12-10-26)21(17-5-6-20-18(14-17)7-8-27(20)2)16-25-23(30)22(29)24-15-19-4-3-13-31-19/h3-6,13-14,21H,7-12,15-16H2,1-2H3,(H,24,29)(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHCFEQVDDAHFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CC4=C(C=C3)N(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide likely involves multiple steps, including:

Formation of the indole derivative: This could involve the alkylation of indole with a methyl group.

Piperazine incorporation: The piperazine ring might be introduced through a nucleophilic substitution reaction.

Thiophene attachment: The thiophene moiety could be added via a cross-coupling reaction.

Oxalamide formation: The final step would involve the formation of the oxalamide linkage, possibly through the reaction of an oxalyl chloride with the amine groups of the intermediate compounds.

Industrial Production Methods

Industrial production methods would scale up these synthetic routes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the indole or thiophene rings.

Reduction: Reduction reactions could target the oxalamide linkage or the piperazine ring.

Substitution: Substitution reactions might occur at various positions on the indole, piperazine, or thiophene rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced forms of the original compound, as well as various substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C26H35N5O2

- Molecular Weight : 449.599 g/mol

- CAS Number : 922557-86-6

The compound features an oxalamide moiety, which is significant for its reactivity and interaction with biological systems. The presence of the indoline and piperazine groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide exhibit diverse biological activities, including:

- Anticancer Properties : Compounds containing indoline and piperazine derivatives have shown promise in inhibiting cancer cell proliferation. They may act by interfering with specific signaling pathways involved in tumor growth and metastasis.

- Neuroprotective Effects : Some studies suggest that oxalamide derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases.

Cancer Treatment

The structural features of this compound allow it to target specific receptors involved in cancer progression. Its ability to inhibit tumor growth makes it a candidate for further investigation in oncology.

Neurological Disorders

Given its neuroprotective potential, this compound could be explored as a treatment option for conditions such as Alzheimer's disease or Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems or reduction of neuroinflammation.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it interacts with receptors, it could modulate signal transduction pathways.

Comparison with Similar Compounds

Substituent Variations in the Ethylamine Chain

The target compound’s 4-methylpiperazinyl group distinguishes it from closely related analogs:

- N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS 921893-70-1, C₂₃H₃₀N₄O₂S , MW 426.6) replaces the piperazine with piperidine .

- N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide (CAS 922014-03-7, C₂₁H₂₇N₅O₃ , MW 397.5) uses a pyrrolidine ring and a 5-methylisoxazole substituent .

Key Implications :

- Piperazine vs. Piperidine/Pyrrolidine : Piperazine’s additional nitrogen may enhance solubility or hydrogen-bonding capacity, influencing receptor affinity or metabolic stability.

- 4-Methyl Substitution : The methyl group on piperazine could reduce basicity, altering pharmacokinetic properties compared to unsubstituted analogs.

Aromatic/ Heterocyclic Modifications

The thiophen-2-ylmethyl group in the target compound contrasts with other aromatic/heterocyclic moieties in oxalamides:

- S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide): Approved as a flavoring agent (FEMA 4233) with dimethoxybenzyl and pyridyl groups .

- BNM-III-170: A CD4-mimetic oxalamide featuring a guanidinomethyl-indenyl group and 4-chloro-3-fluorophenyl substituent, synthesized for antiviral applications .

Key Implications :

- Thiophene vs. Pyridine/Isoxazole : Thiophene’s sulfur atom may confer distinct electronic properties, affecting binding to targets like taste receptors (TAS1R1/TAS1R3) or viral proteins.

- Regulatory Status: Flavoring agents like S336 undergo rigorous safety evaluations (e.g., NOEL = 100 mg/kg/day in rats) , whereas therapeutic analogs like BNM-III-170 prioritize efficacy in disease models.

Metabolic and Toxicological Profiles

- Metabolism : Oxalamides such as S336 show rapid metabolism in rat hepatocytes without amide hydrolysis, suggesting metabolic stability . Similar pathways may apply to the target compound.

- Toxicity: Structural analogs with dimethoxybenzyl or pyridyl groups exhibit low toxicity (NOEL ≥ 8 mg/kg/day), supporting their regulatory approval .

Challenges :

- Steric Hindrance : Bulky substituents (e.g., 4-methylpiperazine) may complicate coupling steps, requiring optimized conditions.

- Purification : Polar groups (e.g., piperazine) could necessitate advanced chromatographic techniques.

Comparative Data Table

Biological Activity

N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound characterized by its complex structure and potential therapeutic applications. This compound belongs to the oxalamide class, which is known for diverse biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 449.6 g/mol. The structure features an indoline moiety linked to a piperazine group and a thiophene ring through an oxalamide bond, contributing to its unique biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C26H35N5O2 |

| Molecular Weight | 449.6 g/mol |

| CAS Number | 922557-86-6 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, requiring precise control over reaction conditions such as temperature and solvent choice. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are utilized to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have highlighted the potential of oxalamides, including this compound, in cancer therapy. For instance, compounds with similar structural motifs have shown significant antiproliferative activity against various cancer cell lines. A notable study demonstrated that related oxalamides could induce apoptosis in breast cancer cells by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase .

Mechanism of Action:

The proposed mechanism involves:

- Microtubule Disruption: Similar compounds target tubulin, inhibiting its polymerization and leading to mitotic arrest.

- Apoptosis Induction: The disruption of microtubules triggers apoptotic pathways, enhancing cell death in cancerous cells while sparing non-tumorigenic cells .

Antimicrobial Activity

While specific data on the antimicrobial properties of this compound is limited, oxalamides are generally recognized for their broad-spectrum antimicrobial activity. Compounds within this class have been evaluated for their efficacy against bacterial strains, demonstrating promising results.

Case Studies

Several case studies have investigated the biological activity of oxalamide derivatives:

- Study on Antiproliferative Activity:

- Microtubule Targeting Agents:

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for the preparation of N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, including condensation of Schiff bases with amino acids under reflux in THF (24 hours) and purification via recrystallization from ethanol . Optimization may include adjusting stoichiometry (e.g., 1:4 molar ratios of Schiff base to phenylalanine), solvent selection (e.g., THF vs. acetic acid), and monitoring via TLC (Rf = 0.41 reported for analogous compounds) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodology : Use a combination of:

- Melting Point (M.P.) Analysis : Compare observed M.P. (e.g., 215–217°C for structurally related oxalamides) with literature values .

- TLC : Monitor reaction progress and purity (Rf values) using silica gel plates .

- Recrystallization : Employ solvents like ethanol or ethyl acetate to isolate high-purity crystals .

Q. How can researchers address solubility challenges during synthesis or biological testing?

- Methodology : Test polar aprotic solvents (e.g., DMSO, THF) for dissolution. For recrystallization, ethanol or ethyl acetate is effective for analogous compounds . Adjust substituents (e.g., modifying the thiophen-2-ylmethyl group) to enhance hydrophilicity .

Advanced Research Questions

Q. How can contradictory data on reaction yields or byproduct formation be resolved across different synthetic protocols?

- Methodology : Conduct controlled comparative studies:

- Variable Testing : Compare reflux time (e.g., 2 hours in acetic acid vs. 24 hours in THF) and catalyst use .

- Byproduct Analysis : Use HPLC-MS to identify impurities and adjust purification techniques (e.g., column chromatography vs. recrystallization) .

- Example : A 24-hour reflux in THF yielded 86% purity for a related oxalamide, while shorter durations led to lower yields .

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound, particularly the roles of the thiophen-2-ylmethyl and 4-methylpiperazinyl moieties?

- Methodology :

- Analog Synthesis : Replace the thiophene ring with furan or isoxazole groups to assess electronic effects on bioactivity .

- Pharmacophore Modeling : Use computational tools to map interactions between the 4-methylpiperazinyl group and target receptors .

- Case Study : Thiophene-containing analogs showed enhanced electronic properties compared to furan derivatives, suggesting improved target binding .

Q. What computational approaches are suitable for predicting pharmacokinetic properties or binding affinity?

- Methodology :

- Molecular Docking : Simulate interactions with receptors (e.g., using AutoDock Vina) to prioritize targets .

- QSAR Models : Correlate substituent modifications (e.g., methylindolinyl vs. benzyl groups) with logP or solubility data .

Q. How can researchers design experiments to resolve discrepancies in reported biological activities of structurally similar oxalamides?

- Methodology :

- Standardized Assays : Replicate bioactivity studies (e.g., antimicrobial or kinase inhibition) under controlled conditions (pH, temperature) .

- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed effects .

Data Contradiction Analysis

Q. Why do different synthetic routes for analogous compounds yield varying purities or crystal forms?

- Key Factors :

- Solvent Polarity : Ethanol recrystallization produced high-purity crystals (86% yield), while dichloromethane/ethyl acetate mixtures may introduce solvates .

- Reaction Time : Extended reflux (24 hours) minimized intermediate retention compared to shorter durations .

Methodological Tables

| Parameter | Optimized Conditions (Example) | Reference |

|---|---|---|

| Reaction Solvent | THF (15 mL, reflux) | |

| Purification Method | Recrystallization (ethanol) | |

| TLC Monitoring | Silica gel, Rf = 0.41 | |

| Yield Optimization | 1:4 molar ratio (Schiff base:phenylalanine) |

| SAR Modification | Observed Effect | Reference |

|---|---|---|

| Thiophene → Furan | Reduced electronic interaction | |

| Piperazinyl Substitution | Enhanced receptor binding affinity |

Notes

- All methodologies are derived from peer-reviewed synthesis and characterization protocols for analogous compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.